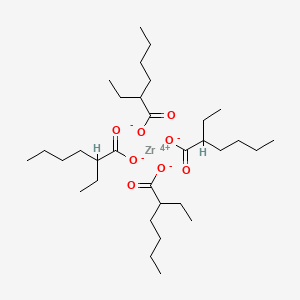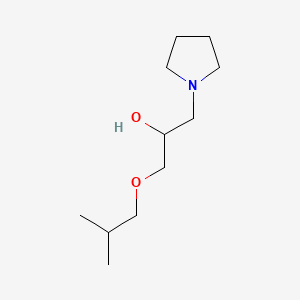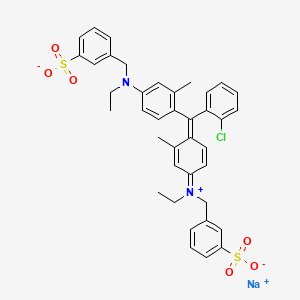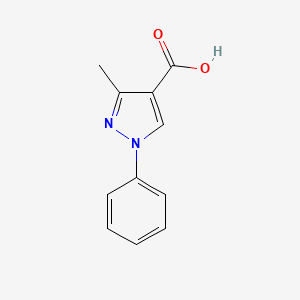
Ácido 3-metil-1-fenil-1H-pirazol-4-carboxílico
Descripción general
Descripción
3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid is a chemical compound with the empirical formula C11H10N2O . It is a derivative of pyrazole, a five-membered aromatic ring structure with two nitrogen atoms .
Molecular Structure Analysis
Pyrazoles consist of two nitrogen atoms adjacent to three carbon atoms in a five-membered aromatic ring structure . The specific molecular structure of 3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid is not provided in the available resources.Aplicaciones Científicas De Investigación
Química medicinal: Agentes antimicrobianos
Ácido 3-metil-1-fenil-1H-pirazol-4-carboxílico: los derivados se han estudiado ampliamente por sus propiedades antimicrobianas. Se sabe que exhiben una actividad significativa contra una variedad de cepas bacterianas y fúngicas. Esto los hace valiosos en el desarrollo de nuevos agentes antimicrobianos, lo cual es crucial frente al aumento de la resistencia a los antibióticos .
Agricultura: Desarrollo de pesticidas
En la agricultura, estos compuestos se exploran por su posible uso como pesticidas. Su capacidad para interrumpir el ciclo de vida de las plagas sin causar daño a los cultivos es particularmente beneficiosa. Esta aplicación es vital para garantizar la seguridad alimentaria y las prácticas agrícolas sostenibles .
Síntesis orgánica: Catalizadores
El compuesto sirve como precursor en la síntesis de varios derivados de pirazol. Estos derivados son importantes en la síntesis orgánica, donde pueden actuar como catalizadores para acelerar las reacciones químicas, lo que aumenta la eficiencia y el rendimiento en los procesos industriales .
Ciencia de los materiales: Nanocatalizadores
Investigaciones recientes se han centrado en el uso de ácido 3-metil-1-fenil-1H-pirazol-4-carboxílico en la preparación de nanocatalizadores. Estos nanocatalizadores se utilizan en una variedad de reacciones y ofrecen ventajas como la fácil separación de las mezclas de reacción y la reutilización, lo cual es esencial para las aplicaciones de química verde .
Industria farmacéutica: Diseño de fármacos
Este compuesto también es un intermedio clave en el diseño y síntesis de fármacos. Su versatilidad estructural permite la creación de una amplia gama de moléculas farmacológicamente activas, particularmente en la búsqueda de nuevos tratamientos para enfermedades crónicas como el cáncer y la diabetes .
Química analítica: Intermediarios químicos
Como intermedio químico, ácido 3-metil-1-fenil-1H-pirazol-4-carboxílico se utiliza en la síntesis de moléculas complejas que pueden servir como marcadores o sondas en química analítica. Esta aplicación es crucial para la detección y cuantificación de sustancias en diversas muestras .
Ciencias ambientales: Eliminación de contaminantes
Los derivados de este compuesto se han estudiado por su capacidad para eliminar contaminantes del medio ambiente. Se pueden incorporar en materiales que capturan y descomponen sustancias nocivas, contribuyendo a los esfuerzos de limpieza ambiental .
Bioquímica: Inhibición enzimática
En bioquímica, estos compuestos se investigan por su papel como inhibidores enzimáticos. Al bloquear la actividad de enzimas específicas, se pueden utilizar para estudiar vías biológicas y pueden conducir al desarrollo de nuevas estrategias terapéuticas para el tratamiento de trastornos metabólicos .
Mecanismo De Acción
Target of Action
Pyrazole derivatives are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities .
Mode of Action
Pyrazole derivatives have been shown to interact with their targets, leading to changes that result in their pharmacological effects .
Biochemical Pathways
It is known that pyrazole derivatives can affect various biochemical pathways, leading to their diverse pharmacological effects .
Propiedades
IUPAC Name |
3-methyl-1-phenylpyrazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c1-8-10(11(14)15)7-13(12-8)9-5-3-2-4-6-9/h2-7H,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSSINBQIDAICII-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1C(=O)O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60411719 | |
| Record name | 3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60411719 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
77169-11-0 | |
| Record name | 3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60411719 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the structural characteristics of 3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid and how do they influence its interactions?
A1: 3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid is characterized by a pyrazole ring core with a methyl group at the 3rd position, a phenyl group at the 1st position, and a carboxylic acid group at the 4th position. This structure allows for various interactions, such as hydrogen bonding through the carboxylic acid group and pi-stacking interactions with the phenyl ring. For instance, in the copper(II) complex of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid, the carboxylic acid group coordinates to the copper ion, demonstrating its ability to act as a ligand. [, ] Additionally, studies have shown that the methyl group in the pyrazole ring can participate in selective binding with acetone through C–H⋯OC interactions. [] These interactions highlight the potential of this scaffold for designing molecules with specific binding properties.
Q2: Can you elaborate on the antibacterial activity observed in 3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid derivatives?
A2: Research has shown that both 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid (HL) and its copper(II) complex exhibit antibacterial activity. [, ] Specifically, the copper(II) complex demonstrates higher potency than the free acid (HL) against both Gram-positive bacteria (S. aureus, C. albicans, and B. subtilis) and Gram-negative bacteria (E. coli and P. aeruginosa). [, ] While the exact mechanism of action remains to be fully elucidated, this difference in activity between HL and its copper complex suggests that metal coordination might play a crucial role in enhancing the antibacterial properties.
Q3: How does water influence the self-assembly of 5-(2-benzoimidazole-1-yl-ethoxy)-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid methyl ester?
A3: Single-crystal X-ray structure analysis reveals that water plays a critical role in the self-assembly of 5-(2-benzoimidazole-1-yl-ethoxy)-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid methyl ester. [, ] The water molecule acts as a bridge, forming hydrogen bonds with multiple molecules of the ester. Specifically, it engages in C–H⋯O, O–H⋯O, and N–H⋯O interactions, effectively creating a network of hydrogen bonds that govern the crystal packing. [, ] This water-mediated self-assembly highlights the importance of considering solvent interactions in crystal engineering and supramolecular chemistry.
Q4: What are the potential applications of Friedel-Crafts reactions involving 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid?
A4: Friedel-Crafts reactions utilizing 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid as a starting material have enabled the synthesis of diverse tricyclic pyrazole derivatives. [] These reactions, facilitated by catalysts such as AlCl3/CH3NO2, P2O5, or polyphosphoric acid, allow for the construction of complex structures including pyrazolo[3,4-b]quinolines, pyrazolo[3,4-b][1,8]naphthyridines, and various other fused heterocycles. [] Given the known pharmaceutical potential of these scaffolds, this synthetic approach offers a valuable route to access novel compounds with potential therapeutic applications.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-((Ethylthio)methyl)-1H-benzo[d]imidazole](/img/structure/B1609131.png)

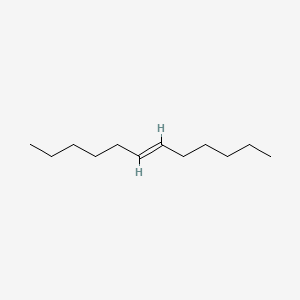
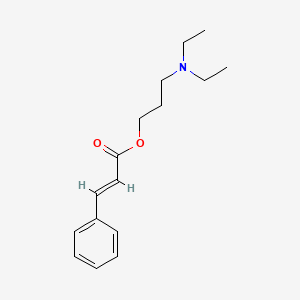

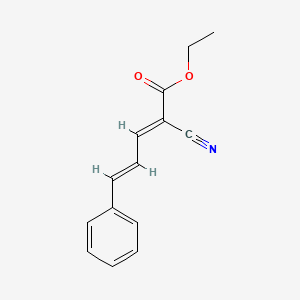

![1,2-Dioctadecanoyl-3-[cis-9-octadecenoyl]-rac-glycerol](/img/structure/B1609141.png)


